molecular formula C84H164O23 B576597 Polyglyceryl-10 tristearate CAS No. 12709-64-7

Polyglyceryl-10 tristearate

Cat. No. B576597
CAS RN: 12709-64-7
M. Wt: 1542.213
InChI Key: JJGGZDOVCQFFTL-UHFFFAOYSA-N
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Description

Polyglyceryl-10 tristearate is a skin conditioning agent used in cosmetics . It is a triester of stearic acid and Polyglycerin-10 . The ingredient contains polymerised glycerin, and the number 10 refers to the average number of glycerin units .


Synthesis Analysis

Polyglyceryl-10 tristearate is synthesized by the esterification reaction between polyglycerin-10 and caprylic acid . The number behind “polyglyceryl-” refers to the average number of glycerin units .


Molecular Structure Analysis

Polyglyceryl-10 tristearate has a molecular formula of C84H164O23 . It contains a total of 270 bonds, including 106 non-H bonds, 3 multiple bonds, 85 rotatable bonds, 3 double bonds, 3 aliphatic esters, 15 hydroxyl groups, 8 primary alcohols, 7 secondary alcohols, and 2 aliphatic ethers .

Scientific Research Applications

1. Role in Controlled Drug Delivery Systems

Polyglyceryl-10 tristearate, as part of triglyceride lipid systems, has been studied for its role in controlled drug delivery. Research by Pattarino et al. (2014) on binary lipid mixtures, including glyceryl tristearate, found that these mixtures can be critical in drug delivery, particularly due to their polymorphism and phase transition kinetics (Pattarino et al., 2014).

2. Alternative to PEGylated Lipids in Liposomes

Chen and Zhang (2022) explored the use of polyglyceryl fatty acid esters, including polyglyceryl-10 monostearate, as alternatives to PEGylated lipids for liposome coating. This research is significant in the development of nanomedicines, where such modifications can affect serum stability, pharmacokinetics, and immune responses (Chen & Zhang, 2022).

3. Enhancing Quality of Recombined Dairy Cream

Yan et al. (2022) studied the effects of polyglyceryl esters, including polyglyceryl-10 monostearate, on recombined dairy cream (RDC). Their research showed that these esters could significantly improve the physical properties and whippability of RDC, highlighting their potential in food science applications (Yan et al., 2022).

4. Understanding Mass Transport Mechanisms in Lipid-Based Implants

Guse et al. (2006) conducted a study to better understand the mechanisms controlling drug release from lipid-based implants, using triglycerides like glyceryl tristearate. This research is crucial for optimizing drug delivery systems and ensuring effective and controlled release of medicinal compounds (Guse et al., 2006).

5. Hydrogenation of Vegetable Oils for Biofuel Production

Smejkal et al. (2008) focused on the total hydrogenation of vegetable oils, using tristearate as a model compound, for biofuel production. This study provides insights into the thermodynamics of the reaction system, which is critical for developing sustainable energy sources (Smejkal et al., 2008).

6. Stability of Solid Lipid Drug Carrier Nanoparticles

Rosenblatt and Bunjes (2009) investigated the use of poly(vinyl alcohol) as a stabilizer for triglyceride nanoparticles, including tristearin. Their findings contribute to the understanding of drug carrier systems and the stability of different triglyceride modifications in nanoparticles (Rosenblatt & Bunjes, 2009).

Mechanism of Action

Polyglyceryl-10 tristearate acts as a skin conditioning agent in cosmetic formulations . It is a triester of stearic acid and Polyglycerin-10 .

properties

IUPAC Name

[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H164O23/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-79(100)103-68-78(107-81(102)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)77(52-69(93)58-85)82(53-70(94)59-86,57-76(65-92)106-80(101)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)84(56-73(97)62-89,105-67-75(99)64-91)83(54-71(95)60-87,55-72(96)61-88)104-66-74(98)63-90/h69-78,85-99H,4-68H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGGZDOVCQFFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C(CC(CO)O)C(CC(CO)O)(CC(CO)OC(=O)CCCCCCCCCCCCCCCCC)C(CC(CO)O)(C(CC(CO)O)(CC(CO)O)OCC(CO)O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H164O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1542.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 92043236

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